TP-472

Epigenetics Bromodomain selectivity Chemical probe validation

Choose TP-472 for unmatched experimental rigor in BRD9/7 target validation. It is the only probe supplied with a structurally matched, fully characterized negative control (TP-472N, inactive at >20 µM), providing a critical >600-fold potency window to unequivocally attribute phenotypes to BRD9/7 engagement. With published in vivo efficacy in a melanoma xenograft model (20 mg/kg i.p.) and improved selectivity against the off-target CECR2 compared to BI-9564, TP-472 minimizes confounding variables in cellular assays. As part of the SGC Epigenetic Probes Library and belonging to a distinct chemotype, it is the ideal orthogonal probe for confirmatory studies, ensuring robust and reproducible research outcomes.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
Cat. No. B1193854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-472
SynonymsTP-472;  TP 472;  TP472.
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESO=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP-472: A Differentiated BRD9/7 Chemical Probe for Epigenetic Target Validation and Oncology Research Procurement


TP-472 is a potent, cell-permeable dual inhibitor of the bromodomain-containing proteins BRD9 and BRD7, developed through a collaborative effort between Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) as part of the SGC Epigenetic Probes Library [1]. It binds BRD9 with a Kd of 33 nM and BRD7 with a Kd of 340 nM by isothermal titration calorimetry (ITC), exhibits >30-fold selectivity over all other bromodomain family members except the highly homologous BRD7, and demonstrates cellular target engagement with an EC50 of 320 nM in a NanoBRET assay in HEK293 cells [2]. Distinct from earlier BRD9/7 probes, TP-472 belongs to a different chemotype, is supplied alongside a structurally matched negative control (TP-472N, inactive against BRD9 at >20 µM), and has a characterized PK profile suitable for in vivo applications .

Why BRD9/7 Chemical Probes Cannot Be Interchanged: The Case for TP-472 Over Alternative Inhibitors


BRD9/7-targeting chemical probes exhibit substantial pharmacological divergence in selectivity profiles, off-target liabilities, chemotype scaffolds, and in vivo validation status that precludes simple interchangeability. The SGC's expert SERP review explicitly notes that among available BRD9/7 probes, TP-472 demonstrates improved selectivity against the bromodomain off-target CECR2 compared to the widely used alternative BI-9564 [1]. Furthermore, TP-472 is the only BRD9/7 inhibitor to have emerged as the strongest hit in an unbiased phenotypic screen of 32 epigenetic probes against melanoma, and the only one validated in a melanoma xenograft model [2]. I-BRD9, despite higher biochemical potency (Kd ~1.9 nM for BRD9), lacks any reported in vivo data and exhibits a fundamentally different selectivity signature (200-fold selective over BRD7 versus ~10-fold for TP-472) [3]. These non-overlapping profiles mean that substituting one BRD9/7 probe for another without experimental re-validation risks irreproducible results, confounding off-target effects, and failure to recapitulate disease-relevant biology. The quantitative evidence below enables rational, evidence-based probe selection.

TP-472 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Phenotypic Validation, and In Vivo Efficacy Against Comparator BRD9/7 Probes


TP-472 Demonstrates Superior CECR2 Selectivity Versus BI-9564 — Eliminating a Key Off-Target Confounder in BRD9/7 Studies

The SGC's Scientific Expert Review Panel (SERP) directly compared TP-472 and BI-9564 and concluded that TP-472 'shows improved selectivity vs CECR2 compared to alternative probe BI-9564' [1]. In quantitative terms, TP-472 exhibits no detectable binding to CECR2 in a thermal shift assay panel of >40 bromodomains, whereas BI-9564 binds CECR2 with a Kd of 258 nM by ITC — representing only ~18-fold selectivity over its primary target BRD9 [2]. This off-target liability of BI-9564 is confirmed as the only significant in vitro off-target among non-Class IV bromodomains tested [2]. The absence of CECR2 engagement by TP-472 removes a confounding variable when interpreting cellular phenotypes attributed to BRD9/7 inhibition.

Epigenetics Bromodomain selectivity Chemical probe validation

TP-472 Is the Only BRD9/7 Probe with a Structurally Matched, Fully Characterized Inactive Negative Control (TP-472N)

TP-472 is supplied alongside TP-472N, a structurally similar negative control compound that is inactive against BRD9 at concentrations up to 20 µM — representing a >600-fold potency window relative to the active probe (Kd = 33 nM) . This matched pair was specifically designed and co-developed by Takeda and the SGC to share physicochemical properties while abolishing bromodomain binding through a subtle structural modification [1]. Among the major BRD9/7 chemical probes — BI-9564, BI-7273, I-BRD9, LP99, and GNE-375 — none has a structurally matched negative control compound with equivalent documented inactivity against the primary target [2]. Even the SGC's BI-9564 program did not produce a matched inactive analog.

Chemical probe best practice Negative control Experimental rigor

TP-472 Is the Only BRD9/7 Inhibitor Validated in a Melanoma Xenograft Model with Published In Vivo Tumor Growth Inhibition Data

In a 2021 study by Mason et al., TP-472 administered at 20 mg/kg intraperitoneally three times per week for 5 weeks significantly inhibited subcutaneous melanoma tumor growth in an A375-MA2 xenograft model in NSG mice [1]. This remains the only published in vivo melanoma xenograft efficacy dataset for any BRD9/7 chemical probe. By contrast, I-BRD9 — despite superior biochemical potency (Kd ~1.9 nM, pIC50 = 7.3 by TR-FRET) — has no reported in vivo animal data of any kind, confirmed by the Chemical Probes Portal which lists 'No in Vivo Validations' for I-BRD9 and vendor documentation stating 'no animal in vivo data reported' [2]. BI-9564 and BI-7273 have reported in vivo activity, but exclusively in a disseminated AML model (EOL-1, 180 mg/kg/day for BI-9564) — a fundamentally different disease context [3]. TP-472 additionally potently inhibited long-term survival of multiple melanoma cell lines (M14, SKMEL-28, A375, A2058) at 5–10 µM and induced apoptosis at 10 µM [1].

In vivo pharmacology Melanoma xenograft Tumor growth inhibition

TP-472 Emerged as the Strongest Inhibitor in an Unbiased Phenotypic Screen of 32 Epigenetic Probes Against BRAF-Mutant Melanoma

Mason et al. conducted an unbiased chemical genetics screen using the SGC's library of 32 epigenetic chemical probes against BRAF-mutant melanoma cell lines (M14 and SKMEL-28) [1]. Among all 32 probes tested — which included inhibitors of BET bromodomains (JQ1), EZH2 (GSK343, UNC1999), KDM6A/B (GSK-J4), and CECR2 (NVS-CECR2-1) — TP-472 was identified as one of only eight probes that significantly inhibited melanoma cell survival at 5–10 µM and was ultimately characterized as 'the strongest inhibitor of melanoma growth in both short- and long-term survival assays and in mouse models of melanoma tumor growth' [1]. This unbiased screen result provides a unique phenotypic validation anchor that no other BRD9/7 probe possesses, as neither I-BRD9, BI-9564, BI-7273, nor LP99 have been tested in this specific comparative screening context [2]. The mechanism was linked to TP-472-mediated downregulation of ECM genes (integrins, collagens, fibronectins) and upregulation of pro-apoptotic genes [1].

Phenotypic screening Melanoma drug discovery Epigenetic chemical biology

TP-472 Exhibits No Cytotoxicity Up to 100 µM and Demonstrates Good PAMPA Permeability — Supporting Cellular and In Vivo Application Without Confounding Toxicity

The Chemical Probes Portal SERP review reports that TP-472 shows no cytotoxicity at concentrations up to 100 µM [1]. This corresponds to a >300-fold window above the cellular BRD9 NanoBRET EC50 (320 nM) and a >3,000-fold window above the biochemical Kd (33 nM), providing a wide experimental range free from cytotoxicity confounds. TP-472 also demonstrates good PAMPA (Parallel Artificial Membrane Permeability Assay) permeability, with data provided by the SGC, confirming that cellular access is unlikely to be a limiting factor [1]. The compound was screened in the Eurofins CEREP Diversity Profile at 10 µM against a broad panel of receptors, ion channels, and enzymes, showing only minor binding to adenosine A1 receptor (14% inhibition), benzodiazepine receptor (47%), PDE2A1 (25%), PDE3A (48%), and PDE4D2 (28%) — all below the 50% threshold considered significant [1]. Comparative cytotoxicity data for I-BRD9 and BI-9564 at equivalent multiples of their biochemical potencies are not uniformly reported across the Chemical Probes Portal [2].

Cytotoxicity profiling Cellular permeability Probe quality metrics

TP-472 Priority Application Scenarios: Where the Evidence Supports Selecting TP-472 Over Alternative BRD9/7 Probes


BRD9/7 Target Validation Studies Requiring Rigorous Negative Control for Publication-Quality Data

TP-472 is the only BRD9/7 chemical probe supplied with a structurally matched, fully characterized negative control (TP-472N, inactive against BRD9 at >20 µM). This >600-fold potency window between active probe and negative control makes TP-472 the probe of choice for experiments that demand unequivocal attribution of phenotypes to BRD9/7 bromodomain engagement. Researchers designing target validation studies — particularly those intended for high-impact publication or translational decision-making — should prioritize TP-472/TP-472N paired treatment to satisfy the SGC's own chemical probe best-practice criteria requiring matched inactive controls [1].

Melanoma and Solid Tumor Oncology Programs Evaluating BRD9/7 as a Therapeutic Vulnerability

For oncology research programs investigating SWI/SNF complex vulnerabilities in melanoma or other solid tumors, TP-472 is the only BRD9/7 inhibitor with published in vivo proof-of-concept in a disease-relevant xenograft model. The demonstration that TP-472 (20 mg/kg i.p., 3x/week, 5 weeks) significantly inhibits subcutaneous A375-MA2 melanoma tumor growth in NSG mice, combined with transcriptomic evidence of ECM pathway suppression and apoptosis induction, provides translational rationale unavailable from any competing probe [2]. Programs studying uterine leiomyosarcoma have also independently validated TP-472-mediated growth suppression via apoptosis and cell cycle arrest [3].

CECR2-Sensitive Experimental Systems Where BI-9564 Off-Target Activity Would Confound Interpretation

In cellular or biochemical systems where CECR2 bromodomain activity is a potential confounding variable — including contexts where CECR2 itself is expressed or has known biological functions — TP-472 should be selected over BI-9564. The SGC's expert SERP review directly confirms that TP-472 has improved CECR2 selectivity compared to BI-9564, which binds CECR2 with a Kd of 258 nM (only ~18-fold selectivity) [4]. For transcriptomic or proteomic profiling experiments where off-target-driven gene expression changes could be misattributed to BRD9/7, TP-472's clean CECR2 profile is critical.

Orthogonal Chemical Probe Confirmation Studies Using Multiple Distinct Chemotypes

TP-472, developed by Takeda/SGC, belongs to a chemotype distinct from all other BRD9/7 probes — the Boehringer-Ingelheim-derived BI-9564/BI-7273 series (pyridinone-like scaffold), the GSK-derived I-BRD9, and the academic probe LP99 [1]. Best-practice chemical biology dictates that target validation should employ at least two orthogonal chemotypes to control for scaffold-specific off-target effects. TP-472 serves as the ideal orthogonal probe for confirmatory studies alongside BI-9564/I-BRD9, with the added advantage of a matched negative control that no other probe class provides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-472

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.